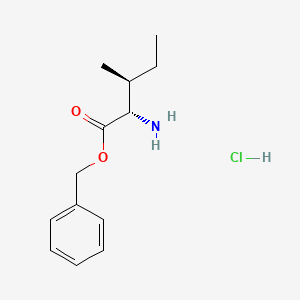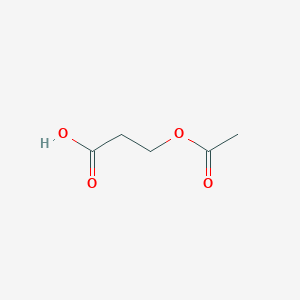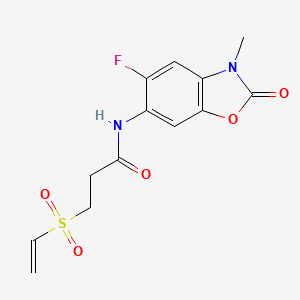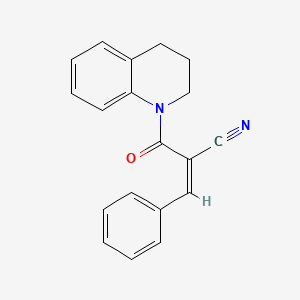
1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that is used in scientific research. It is a selective beta-2 adrenergic receptor agonist that is commonly used in laboratory experiments to study the effects of beta-2 adrenergic receptor activation.
Scientific Research Applications
Synthesis and Chemical Applications
The compound has been a focal point in the synthesis of complex molecules, such as in the preparation of radiolabeled isotopomers for pharmaceutical research, highlighting its importance in the development of drugs and diagnostic agents. For example, the synthesis of radiolabeled derivatives based on chiral glycerol derivatives demonstrates its utility in the pharmaceutical field, particularly in the development of antagonists for specific receptors (Czeskis, 1998).
Antimicrobial and Antiradical Activities
Studies on compounds derived from "1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride" have explored their antimicrobial and antiradical properties. Research into homologous series of compounds prepared by reactions with alcohols has shown that these derivatives exhibit antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli, as well as antioxidant activities, indicating their potential in developing new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).
Anticancer Activity
Further research has identified derivatives with significant anticancer activities. For instance, compounds isolated from the wood of Millettia leucantha, structurally related to "1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride," have shown potent cytotoxicity against tumor cell lines, suggesting the potential of these compounds in cancer treatment (Rayanil et al., 2011).
properties
IUPAC Name |
1-(3-methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-13-6-8-17(9-7-13)11-14(18)12-20-16-5-3-4-15(10-16)19-2;/h3-5,10,13-14,18H,6-9,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARTYJQQZYANDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 1-[5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoyl]piperidine-4-carboxylate](/img/structure/B2761817.png)
![(Z)-ethyl 1-isopropyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2761818.png)

![2,6-Dioxaspiro[4.5]decan-9-one](/img/structure/B2761821.png)

![3'-(3-fluorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2761824.png)
![3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2761826.png)


